

An In-depth Technical Guide to the Synthetic Dye Red 30 (CI 73360)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Red 30

Cat. No.: B1170523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D&C Red 30 (CI 73360), a prominent member of the thioindigoid class of synthetic dyes, has a rich history of application across the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its history, chemical synthesis, physicochemical properties, and analytical methodologies. Detailed experimental protocols for its synthesis and purity assessment are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates the manufacturing process and analytical workflows through detailed diagrams, offering a thorough resource for professionals engaged in research, development, and quality control involving this widely utilized synthetic colorant.

Introduction

Red 30, known by its Color Index name CI 73360 and as Vat Red 1, is a synthetic organic pigment valued for its vibrant red hue and stability.^{[1][2]} Chemically classified as a thioindigoid dye, it is structurally related to the ancient natural dye indigo.^[3] Unlike water-soluble dyes, **Red 30** is a pigment, meaning it is insoluble in water and many common solvents, a property that contributes to its stability and widespread use in solid and semi-solid formulations.^{[1][4]} Its applications are extensive, ranging from the coloration of drug tablets and cosmetic products like lipsticks and blushes to industrial coatings and plastics.^[2] The U.S. Food and Drug Administration (FDA) has approved D&C **Red 30** for use in drugs and cosmetics, underscoring its importance in regulated industries.^[4]

History and Development

The story of **Red 30** is intrinsically linked to the broader history of synthetic vat dyes, which revolutionized the textile and chemical industries in the early 20th century. Vat dyes, so-named for the vats used in their application process, are characterized by their water-insoluble nature and the need for a chemical reduction step to enable dyeing.^[4]

The journey began with the elucidation of the structure of natural indigo by Adolf von Baeyer, which paved the way for its first industrial synthesis in 1897.^{[5][6]} This breakthrough spurred further research into related chemical structures. In 1901, René Bohn at BASF synthesized Indanthrene, the first synthetic vat dye, marking a significant advancement in dye chemistry.^[7]

A pivotal moment in the development of thioindigoid dyes, the class to which **Red 30** belongs, came in 1905 when German chemist Paul Friedländer synthesized thioindigo.^{[5][8]}

Friedländer's work on indigo derivatives was foundational, and the discovery of thioindigo opened up a new family of colorants with a range of hues and properties.^[8] The development of synthetic vat dyes like thioindigo offered significant advantages over their natural counterparts, including a broader and more vibrant color range, improved color fastness, and greater consistency in production.^[9] The specific timeline for the first synthesis of 6,6'-dichloro-4,4'-dimethylthioindigo, the compound known as **Red 30** (Pigment Red 181), is not extensively documented in public literature, likely due to its proprietary development within the chemical industry. However, its manufacturing process builds upon the foundational chemical principles established by pioneers like Friedländer.

Chemical and Physical Properties

The chemical and physical properties of **Red 30** are critical to its application and performance. A summary of these properties is provided in the table below.

Property	Value	Reference
Chemical Name	6-Chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one	[10]
Synonyms	CI 73360, D&C Red No. 30, Vat Red 1, Pigment Red 181	[1] [11]
CAS Number	2379-74-0	[12]
Molecular Formula	C ₁₈ H ₁₀ Cl ₂ O ₂ S ₂	[1]
Molecular Weight	393.31 g/mol	[1]
Appearance	Brilliant yellow-red solid	[1]
Melting Point	Not available	
Boiling Point	529.10 °C (estimated)	[12]
Density	1.583 g/cm ³	[13]
Solubility	Insoluble in water, ethanol, and acetone. Soluble in xylene.	[1] [3]
UV-Vis λ _{max}	540 nm (in xylene)	[6]
Purity Specification	>90% (as CI 73360)	

Synthesis of Red 30

The synthesis of **Red 30** is a multi-step process that begins with the preparation of a key intermediate, 6-chloro-4-methyl-thioindoxyl, which then undergoes oxidative dimerization. While specific industrial methodologies are often proprietary, the general synthetic pathway can be outlined based on established organosulfur chemistry.

Experimental Protocol: Synthesis of 6-chloro-4-methyl-thioindoxyl

The synthesis of the thioindoxyl intermediate can be approached through several routes, often starting from commercially available precursors. A representative method involves the following conceptual steps:

- Preparation of a substituted thiophenol: This can be achieved through various methods, including the Herz reaction or Ullmann condensation, starting from a suitable chloro-toluidine derivative.
- Thioalkylation: The resulting thiophenol is then reacted with an appropriate C2-synthon, such as chloroacetic acid, to introduce the carboxymethylthio group.
- Intramolecular Cyclization: The substituted S-(carboxymethyl)thiophenol undergoes an intramolecular Friedel-Crafts acylation to form the thioindoxyl ring system.

Experimental Protocol: Oxidative Dimerization to Red 30

The final step in the synthesis of **Red 30** is the oxidative coupling of two molecules of the 6-chloro-4-methyl-thioindoxyl intermediate.

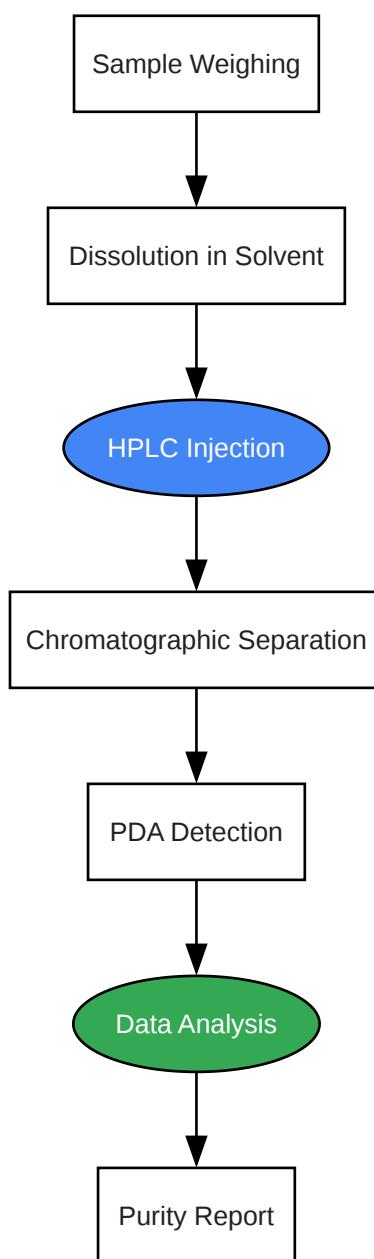
- Dissolution of the Intermediate: The 6-chloro-4-methyl-thioindoxyl is dissolved in a suitable alkaline aqueous medium.
- Oxidation: An oxidizing agent is introduced to the solution. This can be a variety of reagents, including air, or a chemical oxidant.
- Precipitation and Isolation: The insoluble **Red 30** pigment precipitates from the reaction mixture.
- Purification: The crude pigment is collected by filtration, washed extensively with water to remove residual salts and impurities, and then dried. Further purification may involve washing with organic solvents to remove any unreacted starting material or side products.

A general representation of the final oxidation step is as follows: In a reactor, an aqueous paste of 4-Methyl-6-chlorobenzo[b]thiophen-3-one is mixed with water, sodium hydroxide, and a surfactant. The mixture is heated to approximately 70°C. A catalytic amount of a substance like cobalt dichlorophthalocyanine disulfonic acid is added, and the reaction proceeds for about an hour to yield the final pigment.[\[13\]](#)

[Click to download full resolution via product page](#)

Fig. 1: Conceptual synthesis pathway for D&C **Red 30**.

Analytical Methods for Quality Control

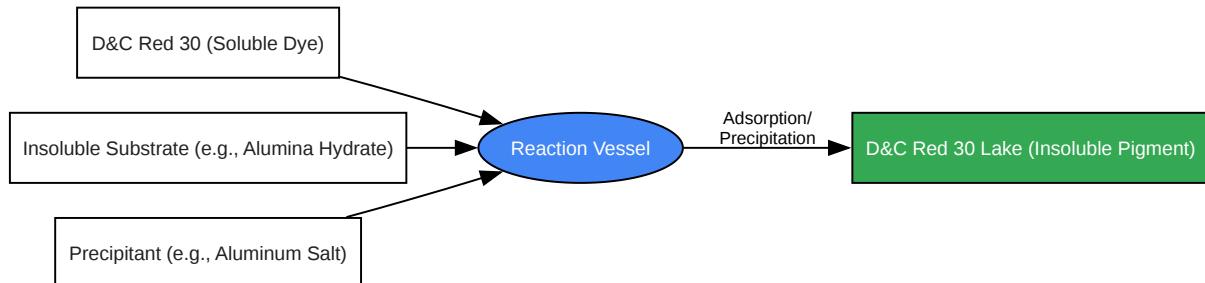

The purity of **Red 30** is crucial for its use in regulated products. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific, standardized HPLC method for D&C **Red 30** is not readily available in the public domain, a general approach based on methods for similar dyes can be outlined. The insolubility of **Red 30** in common HPLC mobile phases presents a challenge, often requiring dissolution in a strong solvent like dimethyl sulfoxide (DMSO) or a suitable chlorinated solvent for sample preparation.

- **Sample Preparation:** Accurately weigh a small amount of the **Red 30** sample and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions may be necessary to bring the concentration within the linear range of the detector.
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 column is typically used.
 - **Mobile Phase:** A gradient elution is often employed, starting with a higher proportion of a weaker solvent (e.g., water with an ammonium acetate buffer) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, including the λ_{max} of **Red 30** (around 540 nm).
- Data Analysis: The purity of the sample is determined by comparing the peak area of the main component (**Red 30**) to the total area of all peaks in the chromatogram. Identification of impurities can be aided by comparison with reference standards and by analyzing their UV-Vis spectra obtained from the PDA detector.


[Click to download full resolution via product page](#)**Fig. 2:** General workflow for HPLC analysis of D&C Red 30.

Spectroscopic Analysis

UV-Visible spectroscopy is a fundamental technique for the characterization of **Red 30**. The absorption spectrum provides information about its color and can be used for quantitative analysis in solution. The maximum absorption (λ_{max}) of **Red 30** in xylene is reported to be at 540 nm.[6]

Lake Formation

For many applications, particularly in cosmetics and pharmaceuticals, **Red 30** is used in the form of a "lake." A lake pigment is produced by adsorbing a water-soluble dye onto an insoluble substrate, thereby rendering the color insoluble in water.[6] In the case of D&C **Red 30**, the straight dye is reacted with precipitants and salts, often involving aluminum, to form the lake. [10] This process enhances the stability of the colorant and allows for its use in products where bleeding of the color is undesirable.

[Click to download full resolution via product page](#)**Fig. 3:** Process of D&C **Red 30** lake formation.

Conclusion

D&C **Red 30** is a synthetic dye with a significant history and a broad range of applications, particularly in regulated industries. Its thioindigoid structure imparts a vibrant red color and excellent stability. Understanding its synthesis, physicochemical properties, and the analytical

methods for its quality control is essential for researchers, scientists, and drug development professionals. This guide has provided a detailed overview of these aspects, offering both theoretical background and practical experimental considerations. The continued use of **Red 30** in various consumer and industrial products is a testament to its enduring value as a synthetic colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pigment Red 181 [dyestuffintermediates.com]
- 2. nbino.com [nbino.com]
- 3. Thioindigo - Wikipedia [en.wikipedia.org]
- 4. Vat dye | Vat dye | Synthetic, Reactive, Dyeing | Britannica [britannica.com]
- 5. The history of VAT dyes 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]
- 8. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 9. Evolution and Advantages of VAT Dyes: From Natural to Synthetic [floxytiedye.com]
- 10. ci 73360, 2379-74-0 [thegoodscentscompany.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. specialchem.com [specialchem.com]
- 13. azbuki.bg [azbuki.bg]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthetic Dye Red 30 (CI 73360)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170523#the-history-and-development-of-red-30-as-a-synthetic-dye>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com